3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-ethyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-3-27-24(30)23-22(18(14-32-23)17-7-5-4-6-8-17)26-25(27)33-15-21(29)28-11-12-31-20-10-9-16(2)13-19(20)28/h4-10,13-14H,3,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHQRFRNCULFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCOC5=C4C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditionsThe final step involves the formation of the sulfanyl linkage, which is achieved using thiol reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The thieno[3,2-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines. Below is a comparative analysis with related compounds:
Table 1: Structural and Functional Comparison
Key Advantages and Limitations
- Target Compound :
- Advantages : Benzoxazine and sulfanyl groups may confer dual functionality (e.g., enzyme inhibition and redox modulation).
- Limitations : Lack of reported synthetic yields, solubility, and toxicity data hinders practical evaluation.
- Fluorinated Analogs : Higher metabolic stability but may face synthetic complexity .
- Pyrrolo[3,2-d]pyrimidinones: Simpler synthesis but less structural diversity compared to thienopyrimidinones .
Biological Activity
The compound 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thieno[3,2-d]pyrimidinone core
- Benzoxazine moiety
- Ethyl and phenyl substituents
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. For instance:
- Quinazoline derivatives , which are structurally related to benzoxazines, have shown inhibitory effects against various fungal pathogens such as Helminthosporium turcicum and Fusarium culmorum .
The compound's potential as an antimicrobial agent can be attributed to the presence of the benzoxazine structure, which has been linked to selective activity against Gram-positive bacteria .
Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold is known for its cytotoxic effects. Studies have demonstrated that compounds containing this moiety can induce apoptosis in cancer cells:
- Cytotoxicity Assays : Analogs of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines, with some compounds displaying IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. Benzoxazine derivatives have been noted for their ability to inhibit serine proteases and other inflammatory mediators . The incorporation of a thieno-pyrimidine structure may enhance these properties.
Case Studies and Research Findings
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit serine proteases through acylation mechanisms.
- Cell Cycle Arrest : Some thieno[3,2-d]pyrimidine derivatives induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
Q & A
Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation, sulfanyl group introduction, and benzoxazine coupling. Key challenges include:
- Steric hindrance from the thieno[3,2-d]pyrimidin-4-one core, requiring precise temperature control (e.g., 60–80°C in ethanol or DMF) to avoid side reactions .
- Oxidative coupling of the sulfanyl group: Sodium hypochlorite or iodine can promote this step, but excess oxidant may degrade the product .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the final compound .
Q. Q2. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer: Discrepancies often arise from assay conditions or target specificity. To address this:
- Dose-response profiling : Test the compound across a wide concentration range (nM to μM) in both bacterial (e.g., E. coli MIC) and cancer cell lines (e.g., MTT assay on HeLa cells) .
- Target validation : Use molecular docking (AutoDock Vina) to compare binding affinities for bacterial DNA gyrase vs. human topoisomerase II .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. Q3. Which spectroscopic techniques are most effective for confirming the compound’s regiochemistry?
Methodological Answer:
- ¹H-NMR : Identify the thieno[3,2-d]pyrimidinone core via aromatic protons at δ 7.2–8.1 ppm and the benzoxazine methyl group at δ 2.1–2.3 ppm .
- ¹³C-NMR : Confirm the carbonyl (C=O) at ~170 ppm and sulfanyl (C-S) linkage at ~40 ppm .
- HRMS : Validate the molecular formula (e.g., [M+H]+ calculated for C₂₇H₂₆N₃O₃S₂: 528.1364; observed: 528.1359) .
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q4. How does substituting the benzoxazine moiety impact biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity and membrane permeability, improving anticancer activity .
- Steric modifications : Replacing 6-methyl with bulkier groups (e.g., tert-butyl) reduces binding to smaller enzyme pockets (e.g., bacterial targets) .
- Synthetic protocol : Introduce substituents via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) or nucleophilic aromatic substitution .
Q. Q5. What computational strategies are recommended for predicting metabolic pathways?
Methodological Answer:
- In silico metabolism : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., N-demethylation of benzoxazine) .
- MD simulations : Analyze stability in aqueous (TIP3P water model) and lipid bilayer environments (CHARMM36 force field) to predict bioavailability .
Basic Research: Stability and Storage
Q. Q6. How should researchers store this compound to prevent degradation?
Methodological Answer:
- Solid state : Store at –20°C in amber vials under argon; avoid moisture (degradation via hydrolysis of the sulfanyl group) .
- Solution phase : Prepare stock solutions in anhydrous DMSO (≤1 mM) and use within 48 hours to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
